molecular formula C22H20ClN3O3 B11397127 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11397127
M. Wt: 409.9 g/mol
InChI Key: QDFNCLMYRCVKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one features a pyrrolo[3,4-c]pyrazol-6-one core substituted with:

  • A 4-chlorophenyl group at position 2.
  • A 2-hydroxyphenyl group at position 2.
  • A tetrahydrofuran-2-ylmethyl group at position 4.

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H20ClN3O3/c23-14-9-7-13(8-10-14)21-18-19(16-5-1-2-6-17(16)27)24-25-20(18)22(28)26(21)12-15-4-3-11-29-15/h1-2,5-10,15,21,27H,3-4,11-12H2,(H,24,25)

InChI Key

QDFNCLMYRCVKGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Tetrahydrofuran-2-ylmethyl Group Installation via Alkylation

While the MCR approach directly incorporates the THF-methyl group, post-synthetic alkylation offers an alternative:

  • Substrate : 5-Unsubstituted pyrrolo[3,4-c]pyrazol-6(2H)-one.

  • Reagent : (Tetrahydrofuran-2-yl)methyl bromide.

  • Base : Potassium carbonate in DMF.

  • Yield : ~60% (lower than MCR due to steric hindrance).

Enantioselective Synthesis of THF Moieties

Patent CN1887880A discloses a LiCl/NaBH4 reduction system for synthesizing enantiopure THF derivatives from L-malic acid:

  • Step 1 : Esterification of L-malic acid with methanol and thionyl chloride.

  • Step 2 : Reduction with LiCl/NaBH4 in tert-butanol to yield (S)-butanetriol.

  • Step 3 : Cyclization with p-toluenesulfonic acid (PTSA) to form (S)-tetrahydrofuran-2-ylmethanol.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : Peaks at 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (conjugated ketone), 1611 cm⁻¹ (aromatic C=C).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.90–7.20 (m, 4H, Ar-H), 4.25 (m, 1H, THF-CH), 3.70–3.90 (m, 2H, THF-OCH2), 3.15–3.30 (m, 2H, pyrrolidine-H).

Crystallographic Data

Single-crystal X-ray analysis of analogous flavones (e.g., 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one) reveals planar geometries with intermolecular hydrogen bonds (O–H⋯O: 2.698 Å) and π–π stacking (3.688 Å). These interactions likely stabilize the target compound’s solid-state structure.

Scalability and Process Optimization

Green Chemistry Considerations

  • Solvent-Free Grinding : Adapted from dihydropyrano[2,3-c]pyrazole synthesis, this method reduces waste but requires optimization for polar intermediates.

  • Catalyst Recycling : l-Proline (10 mol%) enhances atom economy in analogous MCRs.

Industrial Feasibility

  • Cost Analysis : THF-methyl precursors cost ~$120/mol (bulk pricing), making the MCR route economically viable.

  • Throughput : Batch processes yield 100–500 g/day with 80% overall yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Materials Science: Investigation of its properties for use in organic electronics and optoelectronic devices.

    Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly impacts physicochemical properties and bioactivity. Key comparisons include:

Compound Position 5 Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Tetrahydrofuran-2-ylmethyl C₂₃H₂₁ClN₃O₃ ~434.89 Oxygen-rich, moderate hydrophilicity
4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-... 3-Methoxypropyl C₂₁H₂₀ClN₃O₃ 397.85 Linear alkyl chain with ether oxygen
4-(3-Fluorophenyl)-3-(4-methylphenyl)-5-phenyl-... Phenyl C₂₄H₁₉FN₃O ~396.43 Fully aromatic, hydrophobic
3-(2-Hydroxyphenyl)-5-(2-phenylethyl)-... 2-Phenylethyl C₂₉H₂₆N₃O₄ ~504.54 Bulky, enhances lipophilicity

Analysis :

  • The 3-methoxypropyl chain in offers flexibility but lacks the cyclic ether’s rigidity, which may affect binding specificity.
  • The 2-phenylethyl group in increases steric bulk and logP, favoring membrane penetration but possibly reducing solubility.

Aromatic Ring Modifications

Variations in the halogenated and hydroxylated aryl groups influence electronic and steric properties:

Compound Position 3 Substituent Position 4 Substituent Key Effects
Target Compound 2-Hydroxyphenyl 4-Chlorophenyl -OH enables H-bonding; -Cl enhances electronegativity
4-(3-Fluorophenyl)-3-(4-methylphenyl)-... 4-Methylphenyl 3-Fluorophenyl -F (smaller, more electronegative than -Cl); -CH₃ reduces polarity
3-(2-Hydroxyphenyl)-5-(2-phenylethyl)-... 2-Hydroxyphenyl 3,4,5-Trimethoxyphenyl Methoxy groups enhance electron density and π-π interactions

Analysis :

  • The 2-hydroxyphenyl group (common in the target compound and ) provides a hydrogen-bond donor, critical for target binding in therapeutic applications.

Structural Characterization Techniques

Crystallographic data for analogs (e.g., ) reveal that:

  • Planarity of the pyrrolo-pyrazole core is conserved, but substituents like tetrahydrofuran-2-ylmethyl may induce torsional strain, affecting molecular conformation .
  • Halogenated derivatives (e.g., chloro vs. bromo in ) exhibit differences in intermolecular contacts; chlorine’s smaller size may favor tighter crystal packing compared to bulkier halogens.

NMR comparisons (e.g., ) highlight that substituents at positions 3 and 5 induce distinct chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm), aiding structural elucidation.

Biological Activity

The compound 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a member of the pyrrolo[3,4-c]pyrazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, particularly against glioblastoma, and its mechanism of action as a kinase inhibitor.

Chemical Structure and Properties

The molecular formula of the compound is C23H23ClN3O3C_{23}H_{23}ClN_{3}O_{3} with a molecular weight of approximately 389.4 g/mol. The structural characteristics include a chlorophenyl group, a hydroxyphenyl group, and a tetrahydrofuran moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrrolo[3,4-c]pyrazole class. Specifically:

  • Inhibition of Glioblastoma : The compound has been evaluated for its efficacy against glioblastoma cell lines. It exhibited significant growth inhibitory effects on primary patient-derived glioma 2D cells and 3D neurospheres. In one study, it was shown to inhibit neurosphere formation in glioma stem cells while displaying low cytotoxicity towards non-cancerous cells at similar concentrations .
  • Kinase Inhibition : The compound was screened against 139 purified kinases and demonstrated low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy and tumor progression. The IC50 values for AKT1 and AKT2 were reported as 12 μM and 14 μM respectively, indicating its specificity towards these kinases .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of the AKT signaling pathway:

  • AKT Signaling Pathway : AKT is known for its role in promoting cell survival and proliferation in various cancers. By inhibiting AKT2 specifically, the compound disrupts this signaling pathway, leading to reduced cell viability in glioblastoma cells .
  • Selectivity : Notably, while effective against cancer cells, the compound exhibits significantly less toxicity towards normal cells at comparable concentrations, suggesting a favorable therapeutic index .

Data Table: Biological Activity Summary

Biological Activity Observation IC50 (μM)
Glioblastoma Cell LinesSignificant growth inhibition-
Neurosphere FormationInhibition in primary patient-derived cells-
AKT1 InhibitionSpecific inhibition12
AKT2 InhibitionSpecific inhibition14

Case Studies

A notable case study involved the synthesis and testing of various derivatives of pyrano[2,3-c]pyrazoles, including our compound of interest. The study demonstrated that derivatives with chlorophenyl substitutions exhibited enhanced anticancer activities compared to their non-chlorinated counterparts. Specifically, compound 4j , closely related to our target compound, showed potent inhibition of glioma cell lines with an EC50 value of 20 μM .

Q & A

Q. What experimental controls ensure reproducibility in antioxidant activity studies?

  • Methodological Answer : Include positive controls (e.g., ascorbic acid) and normalize results to total phenolic content (Folin-Ciocalteu assay). Account for solvent polarity effects on radical scavenging (e.g., DPPH in ethanol vs. aqueous buffer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.